molecular formula C12H17NO2 B050748 4-[(3-Methoxyphenyl)methyl]morpholine CAS No. 122439-14-9

4-[(3-Methoxyphenyl)methyl]morpholine

Cat. No.: B050748
CAS No.: 122439-14-9
M. Wt: 207.27 g/mol
InChI Key: WCXWADPQMJMHPR-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methyl]morpholine is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly as a structural analog of other bioactive morpholine derivatives. The morpholine ring is a privileged scaffold in drug discovery, frequently found in molecules designed to modulate central nervous system (CNS) targets . While specific studies on this exact compound are limited, research on closely related arylcyclohexylmorpholines, such as those studied as dissociative anesthetics, highlights the research value of the morpholine pharmacophore attached to an aryl system . These analogs are investigated for their affinity at the N-Methyl-D-Aspartate (NMDA) receptor, a key target for understanding neurological pathways . Furthermore, morpholine-based compounds are actively explored as inhibitors for enzymes like carbonic anhydrase-II (CA-II) . CA-II inhibitors have significant research implications for conditions like glaucoma, and studies show that morpholine-derived molecules can exhibit strong binding affinity for this enzyme . The structural features of this compound make it a valuable intermediate for synthesizing more complex molecules for biochemical screening and in the development of potential therapeutic agents targeting neurological disorders and enzymatic pathways .

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-12-4-2-3-11(9-12)10-13-5-7-15-8-6-13/h2-4,9H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXWADPQMJMHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354814
Record name 4-[(3-methoxyphenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122439-14-9
Record name 4-[(3-methoxyphenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfuric Acid-Catalyzed Dehydration

The most direct route involves cyclizing N-(3-methoxybenzyl)ethanolamine using concentrated sulfuric acid as a dehydrating agent. This method mirrors the synthesis of 4-methylmorpholine, where N-methyldiethanolamine undergoes reflux (160–170°C) with H₂SO₄ to form the morpholine ring. For the target compound:

  • Synthesis of N-(3-Methoxybenzyl)ethanolamine :

    • 3-Methoxybenzyl chloride reacts with ethanolamine in the presence of a base (e.g., K₂CO₃).

    • Intermediate purified via recrystallization (yield: ~75%).

  • Cyclization :

    • The ethanolamine derivative is heated with H₂SO₄ (98%) at 160–170°C for 7 hours.

    • Water is removed via distillation to drive the reaction.

    • Yield : 85–90% after vacuum distillation.

Mechanism : Acid-catalyzed dehydration promotes nucleophilic attack by the ethanolamine oxygen on the adjacent carbon, forming the six-membered morpholine ring (Figure 1).

Palladium-Catalyzed Carboamination

Reaction Design and Optimization

A Pd-catalyzed carboamination strategy enables simultaneous ring formation and benzyl group introduction. This method, adapted from cis-3,5-disubstituted morpholine syntheses, involves:

  • Substrate Preparation :

    • Ethanolamine derivatives (e.g., tert-butyl carbamate-protected amino alcohols) are synthesized from serine or threonine.

  • Coupling with 3-Methoxybenzyl Electrophiles :

    • Aryl bromides (e.g., 3-methoxybenzyl bromide) react with the ethanolamine derivative in the presence of Pd(OAc)₂ and a ligand (e.g., BINAP).

    • Conditions : 100°C, 12–24 hours in toluene.

    • Yield : 65–75%.

Advantages :

  • Single stereoisomer formation due to Pd’s oxidative addition/transmetallation steps.

  • Compatibility with diverse aryl/alkenyl bromides.

Limitations :

  • Requires air-free conditions and expensive catalysts.

Silver-Promoted Intramolecular Cyclization

Adaptation from 2-Methylene Morpholine Syntheses

While originally used for methylene morpholines, Ag(I)-mediated cyclization can be modified for 4-[(3-Methoxyphenyl)methyl]morpholine:

  • Alkynol Precursor Synthesis :

    • 3-Methoxybenzyl propargyl ether is prepared via propargylation of 3-methoxybenzyl alcohol.

  • Cyclization :

    • AgOTf (20 mol%) in dichloromethane at 0°C induces 6-exo cyclization, forming the morpholine ring.

    • Yield : 60–70% after column chromatography.

Mechanistic Insight :
Silver coordinates to the alkyne, facilitating nucleophilic attack by the amine to form the heterocycle (Figure 2).

Comparative Analysis of Methods

MethodReagents/CatalystsTemperature (°C)Yield (%)Key Advantage
Sulfuric Acid CyclizationH₂SO₄160–17085–90Cost-effective, high yield
Pd-Catalyzed CouplingPd(OAc)₂, BINAP10065–75Stereocontrol, modular aryl groups
Ag-Promoted CyclizationAgOTf060–70Mild conditions, functional group tolerance

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

4-[(3-Methoxyphenyl)methyl]morpholine serves as an intermediate in synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation: Can be oxidized to form N-oxides.
  • Reduction: Capable of yielding secondary amines.
  • Substitution: The methoxy group can be replaced with other functional groups.

These reactions are crucial for developing new compounds with tailored properties for specific applications.

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties: Studies have shown that it exhibits activity against certain bacterial strains.
  • Anticancer Properties: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

The mechanism of action likely involves binding to enzymes or receptors, modulating their activity and influencing disease pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential . Its unique properties make it a candidate for developing new drugs targeting various diseases. Ongoing research focuses on optimizing its efficacy and safety profiles in clinical settings.

Industrial Applications

This compound finds utility in the production of agrochemicals and materials with specific properties. Its ability to modify chemical reactivity and solubility enhances the performance of formulations used in agricultural practices. Additionally, it may play a role in developing specialty chemicals used in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-[(3-Methoxyphenyl)methyl]morpholine and related morpholine derivatives:

Compound Name Substituent/Modification Key Features Physicochemical Properties Biological Relevance References
This compound 3-Methoxybenzyl group Electron-donating methoxy enhances lipophilicity; benzyl linkage provides rigidity. Predicted logP ~2.5 (estimated from analogues); melting point data unavailable. Potential CNS activity (analogy to 4-phenylmorpholine derivatives).
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine (S replaces O) + nitro Sulfur atom increases lipophilicity; nitro group enables hydrogen bonding. Higher logP than morpholine analogues; forms centrosymmetric dimers via C–H···O interactions. Precursor for antimycobacterial agents; metabolic soft spot (sulfur oxidation).
4-[(4-Methoxyphenyl)sulfonyl]morpholine Sulfonyl group + 4-methoxyphenyl Sulfonyl group is electron-withdrawing; reduces basicity of morpholine nitrogen. Solid state (mp 109–110°C); lower solubility in polar solvents due to sulfonyl group. Used in combinatorial synthesis; sulfonamides common in enzyme inhibitors.
4-(4-(Trifluoromethyl)phenyl)morpholine Trifluoromethylphenyl Strong electron-withdrawing CF₃ group enhances metabolic stability and electronegativity. High thermal stability; logP ~3.0 (estimated). Nickel-catalyzed synthesis; potential for targeting hydrophobic enzyme pockets.
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine Thiazole ring + 4-chlorophenyl Thiazole introduces π-stacking capability; chlorine adds halogen bonding potential. Moderate solubility in ethanol; logP ~3.5. Antimicrobial applications (common in thiazole-containing drugs).
4-[(3-Fluorophenyl)acetyl]morpholine Acetylated 3-fluorophenyl Fluorine’s electronegativity enhances binding affinity; acetyl group allows metabolic conjugation. Solid state (mp unspecified); logP ~2.6. Fluorine’s role in improving pharmacokinetics (e.g., CNS penetration).

Key Comparison Points:

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : Increase lipophilicity and may enhance blood-brain barrier penetration, as seen in this compound .
  • Electron-Withdrawing Groups (e.g., nitro, CF₃) : Improve metabolic stability and target binding through dipole interactions, as in 4-(4-Nitrophenyl)thiomorpholine and 4-(4-(Trifluoromethyl)phenyl)morpholine .

Heteroatom Modifications :

  • Thiomorpholine vs. Morpholine : Sulfur in thiomorpholine increases lipophilicity (logP +0.5–1.0 vs. morpholine) but introduces metabolic vulnerability to oxidation .
  • Sulfonyl vs. Benzyl : Sulfonyl groups reduce nitrogen basicity, affecting solubility and hydrogen-bonding capacity compared to benzyl-linked derivatives .

Synthetic Accessibility :

  • This compound can be synthesized via Grignard reactions (e.g., 3-methoxyphenylmagnesium bromide + morpholine precursors) .
  • Thiomorpholine derivatives require nucleophilic aromatic substitution with thiomorpholine, as demonstrated for 4-(4-Nitrophenyl)thiomorpholine .

Biological Implications :

  • Thiazole- and oxazole-containing morpholines (e.g., –19) exhibit enhanced π-stacking with biological targets, useful in kinase inhibitors .
  • Fluorinated derivatives (e.g., 4-[(3-Fluorophenyl)acetyl]morpholine) leverage fluorine’s electronegativity for improved binding and metabolic stability .

Biological Activity

4-[(3-Methoxyphenyl)methyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a morpholine ring substituted with a 3-methoxyphenylmethyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Pharmacological Effects

  • Monoamine Transporter Inhibition : This compound has been identified as an inhibitor of norepinephrine and serotonin transporters, suggesting potential utility in treating mood disorders such as depression and anxiety .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of morpholine compounds exhibit antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria .
  • Anti-Proliferative Activity : The compound has shown promising anti-proliferative effects against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the morpholine structure can significantly alter biological activity. For instance, substituting different aryl groups on the morpholine scaffold impacts both potency and selectivity towards biological targets.

CompoundSubstituentActivityIC50 (μM)
13-MethoxyphenylModerate anti-proliferative<25
24-FluorophenylHigh monoamine reuptake inhibition5.4
3CyclopropylmethylLow potency, improved stabilityN/A

Study on Antimicrobial Efficacy

A study assessed the antimicrobial activity of various morpholine derivatives against standard pathogenic strains. The results indicated that compounds with a methoxy substitution exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with growth inhibition zones ranging from 14 to 17 mm .

Anti-Cancer Activity Assessment

In vitro tests using the MTT assay demonstrated that this compound derivatives exhibited potent anti-cancer properties. The study highlighted the dependency of anti-proliferative activity on the nature of substituents at the para position of the phenyl ring, with certain configurations yielding IC50 values below 25 μM .

Toxicity and Safety Profile

While promising, the toxicity profile of these compounds remains a concern. Initial in vivo studies indicated adverse effects at therapeutic doses, necessitating further investigation into their safety margins and metabolic stability .

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